molecular formula C16H12ClN5O3S3 B3014738 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1111409-00-7

2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B3014738
CAS RN: 1111409-00-7
M. Wt: 453.93
InChI Key: MQMCSQZLKANOME-UHFFFAOYSA-N
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Description

2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H12ClN5O3S3 and its molecular weight is 453.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

One significant area of application for this compound is in the synthesis of diverse heterocyclic structures. Research demonstrates its utility as a precursor or intermediate in the formation of complex heterocyclic systems, which are crucial in pharmaceuticals, agrochemicals, and materials science. For instance, studies have shown that derivatives of this compound can be used in cascade reactions to efficiently generate heterocycles with potential biological activities (Schmeyers & Kaupp, 2002; Janardhan et al., 2014).

Structure-Activity Relationships (SAR)

Another critical application involves studying the structure-activity relationships (SAR) of derivatives of this compound, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibition. This research provides insights into the molecular design for improved therapeutic agents, highlighting the compound's versatility in generating analogs with enhanced metabolic stability and biological activity (Stec et al., 2011).

Antimicrobial and Antitumor Activities

Research into the bioactive potential of derivatives of this compound reveals promising antimicrobial and antitumor activities. For example, novel benzothiazole derivatives synthesized from this compound have been evaluated for their effectiveness against various bacterial strains and cancer cell lines, showing significant inhibitory effects. These studies are pivotal for the development of new therapeutic agents with potential applications in treating infectious diseases and cancer (Bhoi et al., 2015; Havrylyuk et al., 2010).

properties

IUPAC Name

2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O3S3/c1-22-11-3-2-9(17)6-10(11)14-12(28(22,24)25)7-19-16(21-14)27-8-13(23)20-15-18-4-5-26-15/h2-7H,8H2,1H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMCSQZLKANOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.